molecular formula C21H18FN3O2S B2905794 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 877818-51-4

2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2905794
CAS No.: 877818-51-4
M. Wt: 395.45
InChI Key: KGFKKYYYAGLJKQ-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a novel compound with significant potential in various fields, including medicinal chemistry and material science. This compound features a unique structure that allows it to interact with biological targets in innovative ways, providing possibilities for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound involves multiple synthetic steps starting from readily available starting materials The synthesis typically begins with the formation of the 1,4,5,6-tetrahydropyridine core, which is then functionalized with a cyano group and a fluorophenyl group

Industrial Production Methods: On an industrial scale, the synthesis of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide would involve optimization of the reaction conditions to minimize cost and waste while maximizing yield. This could involve the use of continuous flow reactors and green chemistry principles to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of chemical reactions, including:

  • Oxidation: Converts the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reduces the nitrile group to an amine.

  • Substitution: Halogenation or nitration at the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.

  • Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

  • Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products: The products of these reactions vary based on the conditions and reagents used but typically include derivatives with altered electronic or steric properties that can be further exploited for different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a precursor for synthesizing more complex molecules, serving as an intermediate in multi-step synthetic pathways.

Biology: The compound’s structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development. Its potential bioactivity warrants further study in cellular models.

Medicine: Given its unique structure, it might exhibit activity against certain diseases. Research can focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry: In industrial applications, it could be used in the development of new materials with specific properties, such as polymers with enhanced strength or flexibility.

Mechanism of Action

The mechanism by which 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide exerts its effects involves interacting with molecular targets such as enzymes or receptors. It may act by binding to the active site of an enzyme, inhibiting its activity, or by interacting with cellular receptors to modulate signal transduction pathways. The exact targets and pathways can be elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide stands out due to its unique combination of functional groups that provide a balance of electronic and steric effects. Similar compounds might include:

  • 2-{[3-cyano-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

  • 2-{[3-cyano-4-(4-bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

These comparisons highlight its uniqueness and potential advantages in various applications.

Properties

IUPAC Name

2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-13-3-2-4-16(9-13)24-20(27)12-28-21-18(11-23)17(10-19(26)25-21)14-5-7-15(22)8-6-14/h2-9,17H,10,12H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFKKYYYAGLJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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